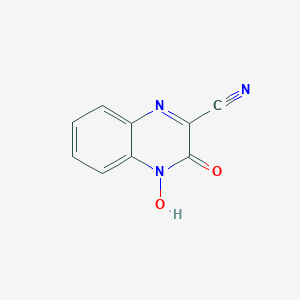
Cyanoquinoxalinone-n-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanoquinoxalinone-n-oxide is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a quinoxaline ring and a cyano group. This compound has been synthesized using different methods and has shown promising results in scientific research.
作用机制
The mechanism of action of cyanoquinoxalinone-n-oxide is not fully understood. However, it has been proposed that the cyano group in the compound may react with thiol groups in proteins, leading to the inhibition of enzymatic activity. This may contribute to the observed anticancer and antimicrobial activity of the compound.
生化和生理效应
Cyanoquinoxalinone-n-oxide has been shown to have a range of biochemical and physiological effects. It has been found to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, cyanoquinoxalinone-n-oxide has been found to induce oxidative stress in cells, leading to cell death.
实验室实验的优点和局限性
The advantages of using cyanoquinoxalinone-n-oxide in lab experiments include its high yield of synthesis, its potential as a fluorescent probe, and its diverse range of biological activities. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on cyanoquinoxalinone-n-oxide. One potential direction is to further investigate its potential as an anticancer agent and to explore its use in combination with other chemotherapeutic drugs. Another direction is to study its potential as a new antimicrobial agent and to optimize its activity against different types of bacteria and fungi. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for its activity.
Conclusion:
In conclusion, cyanoquinoxalinone-n-oxide is a promising compound that has shown potential for use in various scientific research applications. Its synthesis method has been optimized to obtain high yields, and its diverse range of biological activities make it a valuable tool for researchers. While further studies are needed to fully understand its mechanism of action and potential toxicity, cyanoquinoxalinone-n-oxide holds great promise for the development of new anticancer and antimicrobial agents.
合成方法
Cyanoquinoxalinone-n-oxide can be synthesized using various methods, including the reaction of 2-cyanophenylboronic acid with 2-bromoquinoxaline, followed by oxidation of the resulting intermediate with m-chloroperbenzoic acid. Another method involves the reaction of 2-cyanophenylboronic acid with 2,3-dichloroquinoxaline, followed by oxidation with hydrogen peroxide and acetic acid. These methods have been optimized to obtain high yields of cyanoquinoxalinone-n-oxide.
科学研究应用
Cyanoquinoxalinone-n-oxide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, cyanoquinoxalinone-n-oxide has been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
CAS 编号 |
160315-02-6 |
|---|---|
产品名称 |
Cyanoquinoxalinone-n-oxide |
分子式 |
C9H5N3O2 |
分子量 |
187.15 g/mol |
IUPAC 名称 |
4-hydroxy-3-oxoquinoxaline-2-carbonitrile |
InChI |
InChI=1S/C9H5N3O2/c10-5-7-9(13)12(14)8-4-2-1-3-6(8)11-7/h1-4,14H |
InChI 键 |
YJPJNXNZNLGVDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(C(=O)N2O)C#N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(C(=O)N2O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



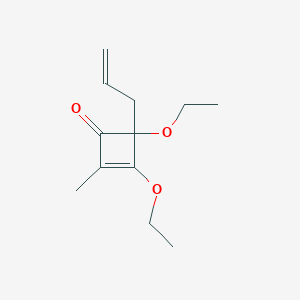
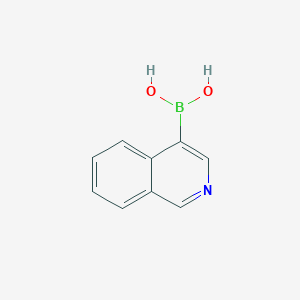
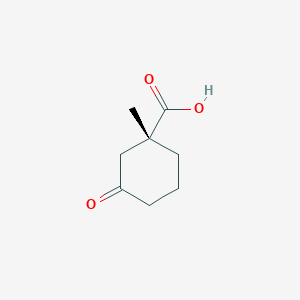
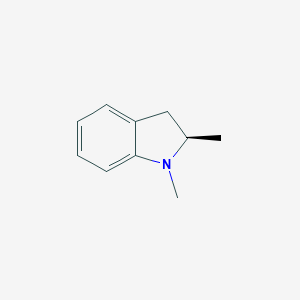
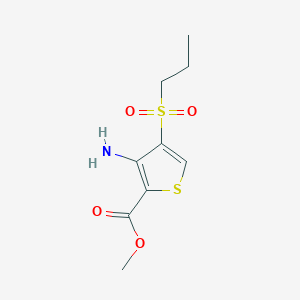
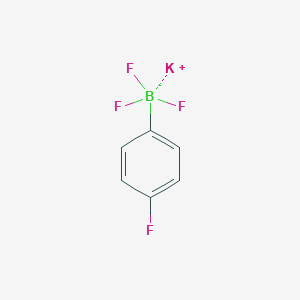
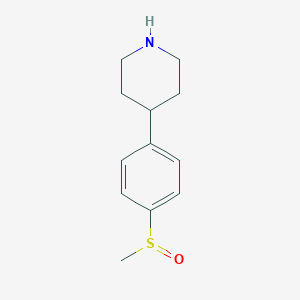
![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B63631.png)
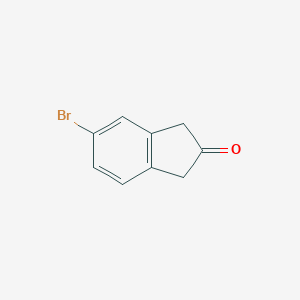
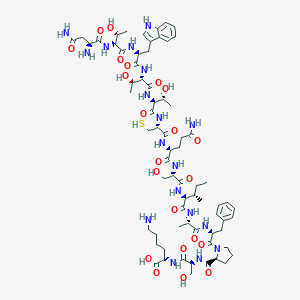
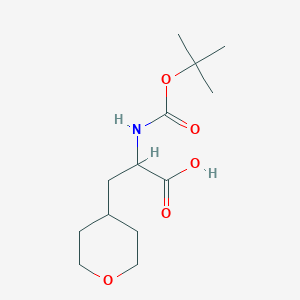
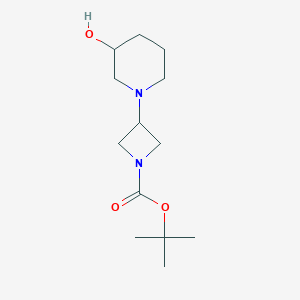
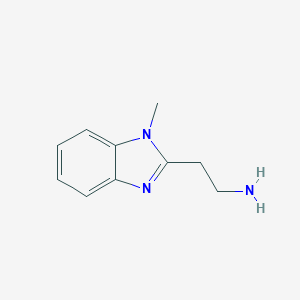
![2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid](/img/structure/B63641.png)